molecular formula C28H27N3O2S B2974820 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 689227-94-9

3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2974820
CAS No.: 689227-94-9
M. Wt: 469.6
InChI Key: KZXDTLCAYLGSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a fused heterocyclic core with substituents including a benzyl group, a sulfanyl-linked phenylketone moiety, and a piperidine ring. Quinazolinones are of significant pharmacological interest due to their diverse biological activities, such as kinase inhibition, antimicrobial effects, and anticancer properties. Structural analysis tools like SHELX and OLEX2, as described in the evidence, are critical for determining its crystallographic properties .

Properties

IUPAC Name

3-benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S/c32-26(22-12-6-2-7-13-22)20-34-28-29-25-15-14-23(30-16-8-3-9-17-30)18-24(25)27(33)31(28)19-21-10-4-1-5-11-21/h1-2,4-7,10-15,18H,3,8-9,16-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXDTLCAYLGSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Attachment of the Phenylethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 2-oxo-2-phenylethylthiol.

    Incorporation of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Benzyl chloride, piperidine, Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical comparison based on structural and functional analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity (Reported) Crystallographic Method Used
Target Compound Quinazolinone Benzyl, sulfanyl-phenylketone, piperidine Not available SHELX , OLEX2
6-(Piperidin-1-yl)quinazolin-4-one Quinazolinone Piperidine Kinase inhibition (e.g., EGFR) SHELXL
2-Sulfanylquinazolinone derivatives Quinazolinone Varied sulfanyl groups Antimicrobial OLEX2
Benzyl-substituted quinazolinones Quinazolinone Benzyl Anticancer (apoptosis induction) SHELXS

Key Findings:

Core Structure Influence: The quinazolinone core is common in kinase inhibitors. Piperidine substituents (as in the target compound) are often associated with enhanced solubility and receptor binding .

Crystallographic Challenges: The bulky benzyl and sulfanyl groups in the target compound likely necessitate advanced refinement tools like SHELXL for accurate electron density mapping, as noted in SHELX’s applications for complex small molecules .

Biological Activity

3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazolinone core, a piperidine moiety, and a sulfanyl group. Its molecular formula is C₂₃H₂₃N₃OS, with a molecular weight of approximately 399.51 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.

Antidiabetic Activity

Recent studies have indicated that derivatives of quinazolinones exhibit significant α-glucosidase inhibitory activity, which is crucial for managing diabetes by delaying carbohydrate absorption. The compound's structural analogs have shown promising results in inhibiting α-glucosidase with IC50 values significantly lower than standard drugs like acarbose. For instance, related compounds have demonstrated IC50 values ranging from 49.40 to 83.20 μM compared to acarbose's 143.54 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may possess activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Neuroprotective Effects

The piperidine component of the compound is associated with neuroprotective effects. Research indicates that piperidine derivatives can modulate neurotransmitter systems and may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of α-glucosidase, which plays a critical role in carbohydrate metabolism.
  • Antimicrobial Mechanism : It may interfere with bacterial cell wall synthesis or function as a competitive inhibitor for key enzymes involved in bacterial metabolism.
  • Neuroprotective Pathways : It likely modulates pathways related to oxidative stress and inflammation through its interaction with neurotransmitter receptors.

Study on α-glucosidase Inhibition

A study conducted on various quinazolinone derivatives reported that modifications in the benzyl and sulfanyl groups led to enhanced α-glucosidase inhibition. The structure-activity relationship (SAR) analysis provided insights into how specific substitutions could optimize efficacy against diabetes .

Antimicrobial Efficacy Assessment

In vitro tests on the antimicrobial activity demonstrated that the compound exhibited bactericidal effects against Gram-positive bacteria, suggesting potential use as an antibiotic agent. Further research is needed to elucidate the specific mechanisms involved in this activity.

Data Tables

Activity TypeCompound/AnalogsIC50 Value (μM)Reference
α-glucosidase InhibitionAcarbose143.54
Compound Derivative 169.20
Compound Derivative 259.60
Compound Derivative 349.40
Antimicrobial ActivityGram-positive BacteriaTBDTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one, and how can reaction conditions be standardized?

  • Methodological Answer : Synthesis of quinazolinone derivatives often involves multi-step reactions. For example, hydrogenation of intermediates (e.g., 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one) with reagents like 2,3-diazetidinone can yield target compounds. Reaction optimization should focus on solvent systems (e.g., methanol or acetonitrile), temperature control (60–80°C), and catalytic conditions (e.g., Pd/C for hydrogenation). Purity can be monitored via TLC or HPLC .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (¹H, ¹³C, DEPT-135) to confirm stereochemistry and substituent positions.
  • X-ray crystallography for absolute configuration validation.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula.
  • FT-IR to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹). Standardize protocols using IUPAC guidelines for data reporting .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Use cell-based assays for cytotoxicity (e.g., MTT assay) and enzyme inhibition studies (e.g., kinase or protease targets). Ensure buffer systems are compatible; for example, ammonium acetate (pH 6.5) with methanol (65:35) improves HPLC assay reproducibility for related heterocycles .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s piperidin-1-yl and benzyl substituents?

  • Methodological Answer : Synthesize analogs with modified piperidine rings (e.g., N-methylation or fluorination) and compare bioactivity. Use molecular docking to predict interactions with targets like GPCRs or kinases. Reference impurity profiling methods (e.g., triazolopyridine derivatives) to track structural deviations .

Q. What experimental designs resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Employ split-plot designs to test variables systematically (e.g., rootstocks in agricultural studies ). For bioactivity conflicts:

  • Vary cell lines (cancer vs. normal) to assess selectivity.
  • Replicate under controlled conditions (pH, temperature) using standardized buffers .
  • Apply statistical tools (ANOVA, Tukey’s HSD) to differentiate noise from true effects.

Q. How can environmental fate and toxicity be evaluated for this compound?

  • Methodological Answer : Follow INCHEMBIOL project frameworks :

  • Abiotic studies : Measure hydrolysis rates (pH 7–9), photodegradation (UV exposure), and adsorption coefficients (e.g., log Kow).
  • Biotic studies : Use model organisms (Daphnia magna, zebrafish embryos) for acute toxicity (LC50) and bioaccumulation assays.

Methodological Notes

  • Data Reporting : Adhere to IUPAC guidelines for thermophysical property documentation (e.g., melting points, solubility) to ensure reproducibility .
  • Comparative Analysis : Use Morlino’s comparative framework to benchmark results against structurally similar compounds (e.g., triazolopyridines or pyrazolones ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.